
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid
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Overview
Description
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid is a synthetic amino acid derivative characterized by a unique indole-based structure. The compound features:
- A 1-formyl-substituted indole ring at position 3 of the propanamide backbone.
- An amino group on the central carbon of the propanamide chain.
- A glycine moiety (acetic acid group) linked via an amide bond.
The formyl group at the indole’s 1-position enhances electrophilicity, making it a candidate for covalent binding strategies or further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.
Amino Acid Coupling: The amino acid moiety can be coupled to the indole derivative using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could convert the formyl group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
The compound exhibits several biological activities, which can be categorized into:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Anticancer Activity
Numerous studies have indicated that (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid has potential anticancer properties. For instance, it has been evaluated for its efficacy against various cancer cell lines.
Case Study 1: In Vitro Anticancer Evaluation
A study assessed the compound's cytotoxicity against human tumor cells using the National Cancer Institute's protocols. The results showed significant inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic applications.
Cell Line | IC50 (μM) | TGI (μM) |
---|---|---|
HCT116 | 15.72 | 50.68 |
MCF7 | 12.53 | 45.00 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria.
Case Study 2: Antimicrobial Efficacy
In a comparative study, derivatives of this compound were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.
Compound Derivative | MIC (μg/mL) |
---|---|
Derivative A | 32 |
Derivative B | 28 |
The results indicate promising antimicrobial potential, warranting further investigation into its use as an antimicrobial agent.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound.
Case Study 3: Inflammation Modulation
In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and histological evidence of decreased inflammation compared to control groups.
Parameter | Control Group | Treatment Group |
---|---|---|
Paw Swelling (mm) | 10 | 5 |
Histological Score | High | Low |
This suggests that the compound may have therapeutic potential for treating inflammatory conditions.
Mechanism of Action
The mechanism of action for (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
The compound belongs to a broader class of indole-containing amino acid derivatives. Below is a comparative analysis with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations:
Halogenated derivatives (e.g., 5-fluoro, 4-bromo) exhibit enhanced bioactivity in antifungal and protease inhibition assays due to increased lipophilicity and steric effects . Methyl groups (e.g., 6-methyl indole) improve membrane permeability but reduce solubility .
Functional Group Impact :
- The acetamido group in (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid stabilizes the molecule against hydrolysis compared to the formyl-containing analog .
- Glycine moieties in all compounds enhance water solubility, critical for pharmacokinetics .
For example, (S)-2-((S)-2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanamido)-4-methylpentanamide (Compound 31) acts as a dual cathepsin-L and SARS-CoV-2 main protease inhibitor .
Biological Activity
(S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid, also known by its CAS number 89754-31-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H15N3O4
- Molecular Weight : 289.29 g/mol
- CAS Number : 89754-31-4
- PubChem ID : 97054
The compound contains an indole structure, which is significant in many biological systems due to its presence in various natural products and pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. A study on alkaloids demonstrated that certain derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values varied significantly:
Microorganism | MIC (µM) Range |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Cytotoxicity and Anticancer Potential
The indole moiety is often associated with anticancer activity due to its ability to interact with various biological targets. Research on indole derivatives has shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : Various studies have assessed the cytotoxicity of indole-linked compounds against cancer cell lines such as Jurkat and A-431.
- IC50 Values : Certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Case Studies and Research Findings
- Indole Derivatives in Cancer Research : A study explored the structure-activity relationship (SAR) of indole derivatives, highlighting how modifications to the indole ring can enhance cytotoxicity against cancer cells .
- Antimicrobial Efficacy of Related Compounds : Another research piece focused on the antimicrobial efficacy of alkaloids, revealing that structural variations could lead to significant differences in activity against various bacterial strains .
- Mechanistic Studies : Investigations into the mechanisms of action for similar compounds suggest they may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species generation .
Q & A
Basic Research Questions
Q. What are the key structural features of (S)-2-(2-Amino-3-(1-formyl-1H-indol-3-yl)propanamido)acetic acid, and how do they influence its reactivity?
- The compound consists of an indole core substituted with a formyl group at the 1-position, a chiral amino-propanamido side chain, and a terminal acetic acid moiety. The indole scaffold is aromatic and planar, enabling π-π stacking interactions, while the formyl group introduces electrophilic reactivity. The (S)-configuration at the chiral center affects stereospecific interactions in biological systems. Structural analogs (e.g., indole-3-yl acetic acid derivatives) show that substituent positioning strongly impacts solubility and hydrogen-bonding capacity .
Q. What synthetic strategies are recommended for preparing this compound?
- A multi-step synthesis is typically required:
Indole Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 1-position of 1H-indole .
Side-Chain Coupling : Employ peptide coupling reagents (e.g., HATU/DIPEA) to link the formylated indole to (S)-2-amino-3-aminopropanoic acid.
Acetic Acid Derivatization : Attach the acetic acid group via carbodiimide-mediated amidation.
- Key challenges include preserving stereochemistry and avoiding indole ring oxidation. Recrystallization from DMF/acetic acid (1:1) is often used for purification .
Q. How should researchers handle and store this compound to ensure stability?
- Store at -20°C under inert gas (N₂ or Ar) to prevent degradation of the formyl group and oxidation of the indole ring. Use anhydrous DMSO or DMF for stock solutions to avoid hydrolysis. Safety data for analogous indole derivatives indicate no acute hazards, but standard PPE (gloves, lab coat, goggles) is recommended .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms the indole proton environment (δ 7.1–8.3 ppm), formyl proton (δ ~9.8 ppm), and chiral center integrity.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~335.14 g/mol).
- HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiopurity (>98% required for biological studies) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and enantiomeric excess?
- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during side-chain coupling to enhance stereocontrol.
- Microwave-Assisted Reactions : Reduce reaction times (e.g., from 12 hours to 30 minutes) for formylation steps, minimizing side reactions .
- DoE (Design of Experiments) : Systematically vary solvent polarity, temperature, and reagent stoichiometry to identify optimal conditions. For example, higher DMF ratios in recrystallization improve crystal purity .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis : Compare data across studies using standardized assays (e.g., IC₅₀ in enzyme inhibition). Discrepancies often arise from variations in:
- Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO concentration).
- Protein Source : Species-specific enzyme isoforms (e.g., human vs. murine).
Q. How does the formyl group influence the compound’s mechanism of action in enzyme inhibition?
- The formyl group acts as a Michael acceptor , forming covalent adducts with nucleophilic cysteine or lysine residues in enzyme active sites. For example, in studies of similar indole derivatives, the formyl moiety enhanced inhibition of trypsin-like proteases by 10-fold compared to non-formylated analogs. Competitive inhibition assays (Lineweaver-Burk plots) and X-ray crystallography are recommended to validate binding modes .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanocarriers to improve aqueous solubility.
- Pro-drug Design : Replace the acetic acid group with ester derivatives (hydrolyzed in vivo) to enhance membrane permeability.
- pH Adjustment : Conduct assays at pH 6.5–7.5 to balance ionization of the amino and carboxylic acid groups .
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H15N3O4/c15-11(14(21)16-6-13(19)20)5-9-7-17(8-18)12-4-2-1-3-10(9)12/h1-4,7-8,11H,5-6,15H2,(H,16,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
QGSWPHMPMUHRRE-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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